Enpp-1-IN-5: A Technical Guide to its Mechanism of Action in Immuno-oncology
Enpp-1-IN-5: A Technical Guide to its Mechanism of Action in Immuno-oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a key signaling cascade in the host anti-tumor immune response. By degrading extracellular cGAMP, ENPP1 effectively dampens STING-mediated anti-cancer immunity.[1][2] Enpp-1-IN-5 is a potent, small molecule inhibitor of ENPP1, designed to block its enzymatic activity and restore cGAMP levels in the tumor microenvironment, thereby unleashing a robust anti-tumor immune response. This document provides an in-depth technical overview of the mechanism of action of Enpp-1-IN-5, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.
The Role of ENPP1 in Immune Evasion
ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[2] In the context of oncology, ENPP1 is frequently overexpressed in tumor cells and the tumor microenvironment. Its primary immuno-suppressive function stems from its potent phosphodiesterase activity, which efficiently hydrolyzes extracellular cGAMP.[1][2][3]
The cGAS-STING pathway is a critical component of the innate immune system's ability to detect cytosolic DNA, a hallmark of cellular stress, damage, or viral infection, often present in cancer cells. Upon binding to cytosolic DNA, cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP. This second messenger then binds to and activates STING, an endoplasmic reticulum-resident protein. STING activation initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are instrumental in recruiting and activating immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), which are essential for mounting an effective anti-tumor response.
By degrading extracellular cGAMP, ENPP1 curtails this paracrine signaling, preventing the activation of STING in neighboring immune cells and thereby fostering an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.
Mechanism of Action of Enpp-1-IN-5
Enpp-1-IN-5 is a potent inhibitor of the ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) enzyme.[4][5][6] The primary mechanism of action of Enpp-1-IN-5 is the direct inhibition of the phosphodiesterase activity of ENPP1. By binding to the enzyme, Enpp-1-IN-5 prevents the hydrolysis of extracellular 2'3'-cGAMP.[4][5][6] This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING (Stimulator of Interferon Genes) pathway in surrounding immune cells, particularly dendritic cells.[1][3]
The resulting activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes and other immune cells that can recognize and eliminate cancer cells. Therefore, Enpp-1-IN-5 acts as an immuno-oncology agent by reversing a key mechanism of tumor immune evasion.
Information available in the public domain, primarily from patent literature (WO2019046778A1 and WO2021203772A1), identifies Enpp-1-IN-5 as "compound 1" and describes it as a potent ENPP1 inhibitor for potential use in cancer and infectious diseases.[4][6]
Quantitative Data
While specific quantitative data for Enpp-1-IN-5 is not publicly available in peer-reviewed literature, data from other potent and selective ENPP1 inhibitors serve as a strong proxy for its expected activity.
Table 1: In Vitro Enzymatic Inhibition of ENPP1
| Compound | Target | Assay Substrate | IC50 / Ki | Reference |
| ISM5939 | ENPP1 | Not Specified | IC50: 0.63 nM | [7] |
| LCB33 ENPP1 inhibitor | ENPP1 | pNP-TMP | IC50: 0.9 pM | [8] |
| LCB33 ENPP1 inhibitor | ENPP1 | cGAMP | IC50: 1 nM | [8] |
| Enpp-1-IN-12 | ENPP1 | Not Specified | Ki: 41 nM |
Table 2: Cellular Activity of ENPP1 Inhibitors
| Compound | Cell Line | Assay | Endpoint | EC50 / Activity | Reference |
| ISM5939 | MDA-MB-231 | cGAMP ELISA | ENPP1 Inhibition | EC50: 330 nM | [7] |
| LCB33 ENPP1 inhibitor | THP-1 dual reporter | STING activation | Type I IFN release | Potent induction | [8] |
Table 3: In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors
| Compound | Tumor Model | Dosing | Monotherapy TGI | Combination TGI (with anti-PD-L1) | Reference |
| ISM5939 | MC-38 syngeneic | 30 mg/kg, p.o. BID | 67% | Synergistic effect | [7] |
| LCB33 ENPP1 inhibitor | CT-26 syngeneic | 5 mg/kg, oral | 39% | 72% | [8] |
| Unnamed ENPP1 inhibitor | CT-26 syngeneic | 25 mg/kg, oral | 39% | 86% | [9] |
TGI: Tumor Growth Inhibition
Signaling Pathways and Experimental Workflows
ENPP1-STING Signaling Pathway
The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and how its inhibition by Enpp-1-IN-5 can restore anti-tumor immunity.
Caption: ENPP1-STING signaling pathway and the mechanism of Enpp-1-IN-5.
Experimental Workflow for ENPP1 Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing novel ENPP1 inhibitors like Enpp-1-IN-5.
Caption: Workflow for the discovery and development of ENPP1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of ENPP1 inhibitors. Below are representative protocols for key experiments.
ENPP1 Enzymatic Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of ENPP1.
Objective: To determine the IC50 value of Enpp-1-IN-5 against recombinant human ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate: 2'3'-cGAMP or a fluorogenic substrate like p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1% DMSO, 0.01% Brij-35)
-
Enpp-1-IN-5 (or other test compounds) serially diluted in DMSO
-
96-well or 384-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of Enpp-1-IN-5 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant ENPP1 enzyme to each well of the microplate.
-
Add the diluted Enpp-1-IN-5 or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate (e.g., cGAMP or pNP-TMP) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by heating).
-
Measure the product formation. For pNP-TMP, this can be done by measuring the absorbance of the p-nitrophenolate product at 405 nm. For cGAMP, the remaining substrate or the AMP/GMP product can be quantified using methods like HPLC-MS or a coupled enzyme assay.[10]
-
Calculate the percentage of inhibition for each concentration of Enpp-1-IN-5 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STING Activation Assay
This assay assesses the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.
Objective: To measure the potentiation of cGAMP-induced STING activation by Enpp-1-IN-5 in a reporter cell line.
Materials:
-
THP-1 dual reporter cells (expressing a secreted luciferase under the control of an IRF-inducible promoter)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
2'3'-cGAMP
-
Enpp-1-IN-5
-
Luciferase detection reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed THP-1 dual reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Enpp-1-IN-5 or vehicle control for a short pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with a sub-maximal concentration of exogenous 2'3'-cGAMP.
-
Incubate the cells for a specified time (e.g., 18-24 hours) to allow for STING activation and reporter gene expression.
-
Collect the cell culture supernatant.
-
Add the luciferase detection reagent to the supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
Normalize the results to untreated or vehicle-treated cells and plot the fold-induction of reporter activity against the concentration of Enpp-1-IN-5.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical syngeneic mouse model to evaluate the anti-tumor efficacy of an ENPP1 inhibitor.
Objective: To assess the in vivo anti-tumor activity of Enpp-1-IN-5 as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Murine cancer cell line compatible with the mouse strain (e.g., CT26 colon carcinoma for BALB/c, MC38 colon adenocarcinoma for C57BL/6)
-
Enpp-1-IN-5 formulated for in vivo administration (e.g., oral gavage)
-
Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody)
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Procedure:
-
Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, Enpp-1-IN-5 monotherapy, anti-PD-L1 monotherapy, Enpp-1-IN-5 + anti-PD-L1 combination).
-
Administer the treatments according to a pre-defined schedule. For example, Enpp-1-IN-5 might be given daily by oral gavage, while the anti-PD-L1 antibody is administered intraperitoneally twice a week.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (when tumors in the control group reach a pre-determined size), euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Conclusion
Enpp-1-IN-5 represents a promising therapeutic strategy in immuno-oncology by targeting a key mechanism of tumor immune evasion. By inhibiting ENPP1, Enpp-1-IN-5 is designed to restore and amplify the endogenous anti-tumor immune response mediated by the cGAS-STING pathway. The data from analogous compounds strongly support the potential for potent in vitro and in vivo activity. The experimental protocols provided herein offer a framework for the continued investigation and development of this and other ENPP1 inhibitors as novel cancer therapeutics. Further research into the specific properties of Enpp-1-IN-5 is warranted to fully elucidate its clinical potential.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Enpp-1-IN-5 | Phosphodiesterase(PDE) | 2230916-95-5 | Invivochem [invivochem.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
